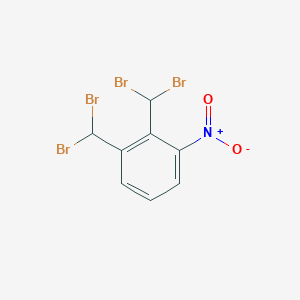
1,2-Bis(dibromomethyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(dibromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H6Br4NO2 It is a derivative of benzene, where two hydrogen atoms are replaced by dibromomethyl groups and one hydrogen atom is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(dibromomethyl)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1,2-bis(methyl)-3-nitrobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl groups, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(dibromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The dibromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or mild heating.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, room temperature or mild heating.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1,2-bis(dibromomethyl)-3-aminobenzene.
Oxidation: 1,2-bis(formyl)-3-nitrobenzene or 1,2-bis(carboxy)-3-nitrobenzene.
Scientific Research Applications
1,2-Bis(dibromomethyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its dibromomethyl groups are versatile functional groups that can undergo various transformations.
Materials Science: The compound can be used in the development of new materials with specific properties, such as flame retardants or polymers.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Biological Studies: The compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,2-bis(dibromomethyl)-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the dibromomethyl groups act as electrophilic centers that can be attacked by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. The molecular targets and pathways involved in these reactions vary depending on the specific conditions and reagents used.
Comparison with Similar Compounds
1,2-Bis(dibromomethyl)-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Bis(dibromomethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2-Bis(dibromomethyl)-4-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
1,2-Bis(bromomethyl)-3-nitrobenzene: Contains bromomethyl groups instead of dibromomethyl groups, leading to different reactivity and applications.
Properties
CAS No. |
184026-01-5 |
|---|---|
Molecular Formula |
C8H5Br4NO2 |
Molecular Weight |
466.75 g/mol |
IUPAC Name |
1,2-bis(dibromomethyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H5Br4NO2/c9-7(10)4-2-1-3-5(13(14)15)6(4)8(11)12/h1-3,7-8H |
InChI Key |
IBUSQAGSVWPMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(Br)Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


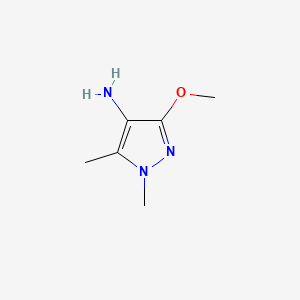
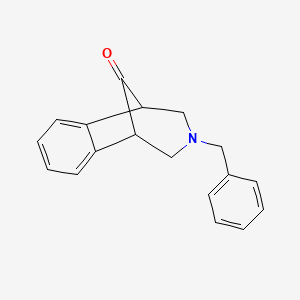
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
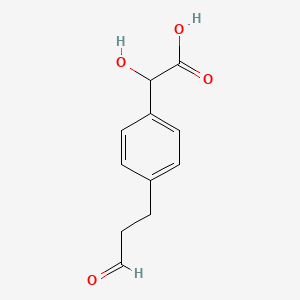
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
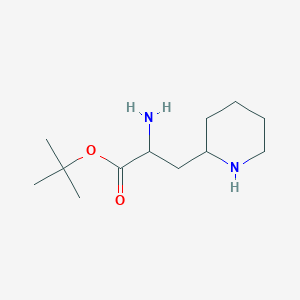
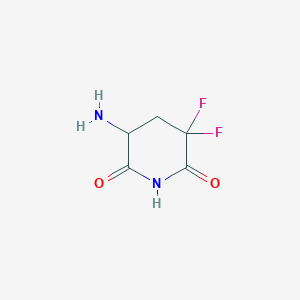
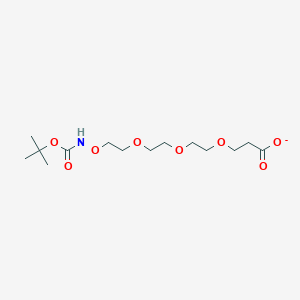
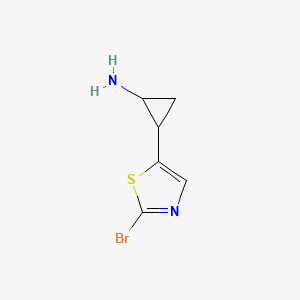

![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)
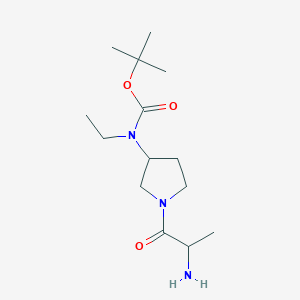
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
